

Aspartame Pharmacokinetics (PK) & ADME Overview

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Compound Focus: Aspartame C

CAS No.: 442155-62-6

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Table 1: Fundamental ADME Properties of Aspartame [1] [2]

Property	Description
Chemical Classification	Synthetic dipeptide methyl ester (L-aspartyl-L-phenylalanine methyl ester).
Absorption	Rapidly and extensively hydrolyzed in the gastrointestinal (GI) lumen and intestinal mucosal cells; parent compound not significantly absorbed into systemic circulation. [3] [2]
Distribution	Not applicable for parent compound; distribution occurs for its metabolites (phenylalanine, aspartic acid, methanol). [2]
Metabolism	Extensive pre-systemic metabolism via esterases and peptidases in the intestine and liver. [3] [2]
Metabolites	Phenylalanine (~50%), aspartic acid (~40%), methanol (~10%). [1] [2]
Excretion	Metabolites are absorbed and enter systemic circulation; ultimately excreted via urine. [2]

Table 2: Key Quantitative Pharmacokinetic Parameters from Preclinical Studies [3]

This table summarizes findings from a Wistar rat study investigating aspartame's effect on the PK of tyrosine kinase inhibitors. Doses of 175 mg/kg and 1000 mg/kg aspartame were administered for four weeks. Values represent significant percent changes relative to control.

PK Parameter	Erlotinib (175 mg/kg ASP)	Erlotinib (1000 mg/kg ASP)	Gefitinib (175 mg/kg ASP)	Gefitinib (1000 mg/kg ASP)
Cmax	↑ 36%	↑ 159.7%	↓ 38%	↓ 73%
Tmax	↑ 364%	↑ 114%	↑ 11%	↑ 77%
AUC0-72	↑ 205%	↑ 310%	↑ 41%	↓ 29%
AUC0-∞	↑ 112%	↑ 185%	↑ 14.5%	↓ 29.5%
T1/2	↓ 31%	↓ 27%	↑ 11%	↑ 92%
Apparent Clearance (CL/F)	↓ 58%	↓ 64%	↓ 13%	↑ 38.8%

Experimental Protocols for Key Findings

Protocol: Drug-Drug Interaction Study (Aspartame & TKIs) [3]

- **Objective:** To evaluate the influence of sub-chronic aspartame consumption on the pharmacokinetics of erlotinib and gefitinib in Wistar rats.
- **Test System:** Wistar rats.
- **Dosing Regimen:**
 - **Aspartame:** 175 mg/kg or 1000 mg/kg, administered daily for four weeks.
 - **TKIs:** A single dose of erlotinib or gefitinib (20 mg/kg) administered after the aspartame pre-treatment period.
- **Sample Collection:** Blood samples collected at predetermined time points post-TKI administration.
- **Bioanalysis:**
 - **Technique:** UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).
 - **Matrix:** Plasma.

- **Analysis:** Quantification of erlotinib and gefitinib concentrations. PK parameters (C_{max}, T_{max}, AUC, T_{1/2}, CL/F) calculated using non-compartmental analysis.
- **Additional Assessments:**
 - **Liver Enzymes:** Plasma levels of ALT, ALP, GGT, and AST measured using standard clinical chemistry assays.
 - **Histopathology:** Liver tissues examined microscopically for evidence of toxicity (e.g., congestion, vacuolization, necrosis).

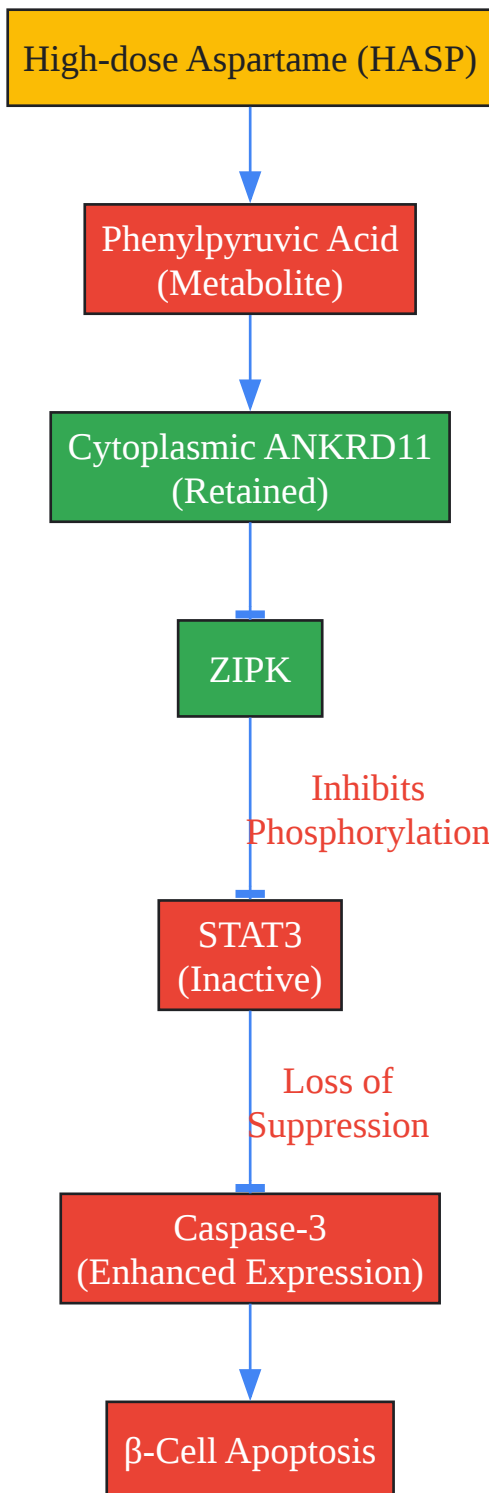
Protocol: Quantitative Analysis of LNCS Exposure (Biomonitoring) [4]

- **Objective:** To quantify urinary excretion of low/no-calorie sweeteners (LNCS), including aspartame, and identify dietary sources in a human population.
- **Study Design:** Cross-sectional (KarMeN study).
- **Subjects:** 301 healthy adult volunteers.
- **Sample Collection:** 24-hour urine collection. Completeness checked via para-aminobenzoic acid (PABA) recovery method using HPLC-UV.
- **Bioanalysis:**
 - **Technique:** UPLC-MS/MS.
 - **Analytes:** Multiple LNCS, including aspartame and its metabolites.
 - **Sample Prep:** Urine diluted and centrifuged; no complex extraction needed.
 - **Calibration:** Matrix-matched, internal calibration.
- **Data Integration:** Dietary intake data correlated with urinary LNCS concentrations using Spearman rank correlation and multiple linear regression models.

Molecular Mechanisms and Pathways

Apoptotic Signaling in Pancreatic Islet Cells

Long-term, high-dose aspartame exposure may induce caspase-dependent apoptosis in pancreatic β -cells via the ANKRD11/ZIPK/STAT3 pathway [5].

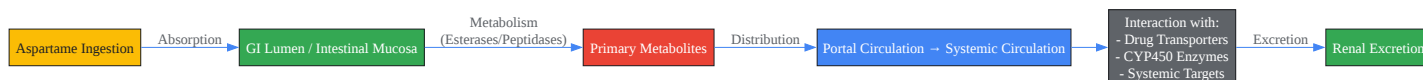


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Aspartame metabolite disrupts ANKRD11/ZIPK/STAT3 signaling, leading to beta-cell apoptosis [5].

Aspartame's Journey in the Human Body (ADME Process)

The following graph illustrates the complete ADME pathway of aspartame from ingestion to excretion [1] [3] [2].



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Aspartame is metabolized before systemic distribution; metabolites interact with biological targets [1] [3] [2].

In Silico ADME Evaluation Methods

Computational methods are valuable for early-stage ADME prediction, especially for compounds like natural products and sweeteners where experimental data may be scarce [6].

- **Quantum Mechanics/Molecular Mechanics (QM/MM):** Used to study enzyme-metabolite interactions, such as the regioselectivity of CYP-mediated oxidation [6].
- **Molecular Docking:** Predicts how aspartame and its metabolites might interact with drug transporters (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) [2] [6].
- **Quantitative Structure-Activity Relationship (QSAR):** Models can predict ADME properties based on the chemical structure of aspartame and its analogs [6].
- **Physiologically Based Pharmacokinetic (PBPK) Modeling:** A more complex technique that can simulate and predict the absorption, distribution, metabolism, and excretion of aspartame in a virtual human population [6].

Research Gaps and Regulatory Considerations

- **Combined LNCS Exposure:** Most safety data assesses sweeteners in isolation. There is an urgent need to evaluate the health risks of consuming *combinations* of different LNCS, as this reflects real-world exposure [4].

- **Food-Drug Interactions:** Evidence suggests aspartame can alter drug PK, potentially via CYP450 enzyme induction/inhibition or transporter effects. This area requires further systematic investigation [3] [2].
- **Regulatory Status:** While agencies like the FDA and EFSA maintain that aspartame is safe at the Acceptable Daily Intake (ADI), the WHO IARC has classified it as "possibly carcinogenic to humans," and the WHO advises against using NNS for weight control [1]. This highlights ongoing debate and the need for updated, high-quality research.

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